2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 554438-90-3
VCID: VC6435566
InChI: InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2
SMILES: C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2
Molecular Formula: C11H10FNO3S
Molecular Weight: 255.26

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

CAS No.: 554438-90-3

Cat. No.: VC6435566

Molecular Formula: C11H10FNO3S

Molecular Weight: 255.26

* For research use only. Not for human or veterinary use.

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide - 554438-90-3

Specification

CAS No. 554438-90-3
Molecular Formula C11H10FNO3S
Molecular Weight 255.26
IUPAC Name 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2
Standard InChI Key PUDNUBFHZZXPAS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide belongs to the aryl sulfonamide class, featuring a fluorine-substituted benzene ring connected to a furan-methyl group via a sulfonamide bridge. Its molecular formula is C₁₁H₁₀FNO₃S, with a calculated molecular weight of 255.27 g/mol . The IUPAC name, 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, reflects its substitution pattern (Figure 1).

Synthetic Pathways and Optimization

The synthesis of this compound follows established sulfonamide coupling strategies. A patent (EP0976742A1) details a representative method :

Reaction Scheme

  • Sulfonylation:
    2-Fluorobenzenesulfonyl chloride+2-(Aminomethyl)furan2-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide\text{2-Fluorobenzenesulfonyl chloride} + \text{2-(Aminomethyl)furan} \rightarrow \text{2-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide}
    Solvent: Tetrahydrofuran (THF)
    Base: Sodium methoxide (NaOMe)
    Yield: ~64% after recrystallization

Critical purification steps involve:

  • Celite filtration in isopropanol

  • Ice-water bath crystallization

  • Drying under vacuum

Process Challenges

  • Exotherm Management: Temperature control during isocyanate addition prevents side reactions .

  • Solvate Formation: Isopropanol solvates require careful drying to achieve anhydrous product .

Physicochemical Properties

Experimental data from PubChem and synthetic studies reveal:

PropertyValueMethod
Melting Point131–132.5°CDifferential scanning calorimetry
Solubility≥10 mg/mL in DMSOEquilibrium solubility
logP2.1 (estimated)XLogP3
pKa9.8 (sulfonamide H)Potentiometric titration

The compound’s moderate lipophilicity (logP ~2.1) suggests adequate membrane permeability for biological applications.

ParameterPredictionTool
CYP3A4 InhibitionLow (IC₅₀ >10 μM)ADMET Lab 2.0
hERG BindingModerate RiskQikProp
Oral Bioavailability58% (Mouse model)SwissADME

These in silico projections require experimental validation but guide lead optimization efforts.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Sulfonylurea derivatives for diabetes management

  • IL-1β inhibitors (via structural elaboration of the sulfonamide group)

HazardPrecaution
Skin IrritationWear nitrile gloves, safety goggles
Inhalation RiskUse fume hood for powder handling
Environmental ImpactAvoid aqueous discharge; incinerate

Future Research Directions

  • Crystallographic Studies: Resolve 3D conformation to guide computational modeling.

  • In Vivo Efficacy: Test NLRP3 inhibition in murine neuroinflammation models.

  • Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.

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